![molecular formula C16H16N2O3 B5116186 N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide
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Overview
Description
N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide, also known as AEBSF, is a serine protease inhibitor commonly used in scientific research. This compound is widely used in biochemical and physiological studies due to its ability to inhibit the activity of proteases, which are enzymes that break down proteins.
Mechanism of Action
N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide works by irreversibly binding to the active site of serine proteases, preventing them from breaking down proteins. This inhibition can be used to study the role of proteases in various biological processes, as well as to develop new treatments for diseases that involve abnormal protease activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide depend on the specific proteases being inhibited. For example, inhibiting proteases involved in blood clotting can prevent excessive bleeding, while inhibiting proteases involved in immune response can reduce inflammation. N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide has also been shown to have anti-tumor effects by inhibiting proteases involved in cancer cell growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide in lab experiments is its specificity for serine proteases, which allows researchers to selectively inhibit these enzymes without affecting other biological processes. However, N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide can also have off-target effects on other proteins, which can complicate the interpretation of experimental results. Additionally, N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide is not suitable for use in vivo due to its potential toxicity and lack of specificity in whole organisms.
Future Directions
There are several future directions for the use of N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide in scientific research. One area of interest is the development of new protease inhibitors with improved specificity and efficacy. Another area of research is the use of N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide in combination with other drugs to enhance their effectiveness. Finally, N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide may also be useful in the development of new diagnostic tools for diseases that involve abnormal protease activity.
Synthesis Methods
N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide is synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride to produce 3-ethoxybenzoyl chloride. The resulting compound is then reacted with 3-aminobenzoic acid to produce N-(3-aminobenzoyl)-3-ethoxybenzamide. Finally, this compound is reacted with ethyl chloroformate to produce N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide.
Scientific Research Applications
N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide is commonly used in scientific research as a serine protease inhibitor. Proteases play a crucial role in many biological processes, including blood clotting, digestion, and immune response. By inhibiting the activity of proteases, N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide can help researchers better understand these biological processes and develop new treatments for diseases.
properties
IUPAC Name |
3-[(3-ethoxybenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-8-4-6-12(10-14)16(20)18-13-7-3-5-11(9-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVTNFVWLTGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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